cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a heterocyclic compound with the molecular formula C12H16N2O2S It is a derivative of pyrrole and contains a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves the reaction of a suitable pyrrole derivative with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: A simpler analog with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring structure but different substituents.
Uniqueness: cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific structural configuration and the presence of the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3aS,6aS)-1-(benzenesulfonyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRWHWHFVSVSL-CMPLNLGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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